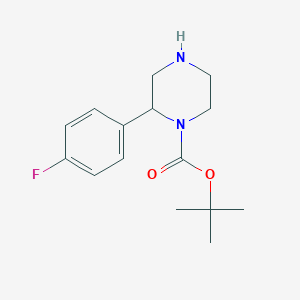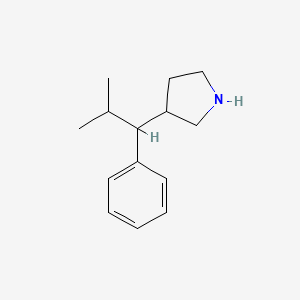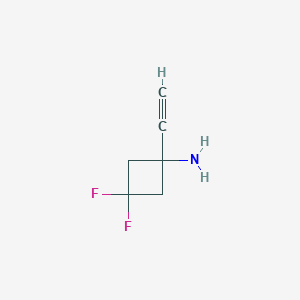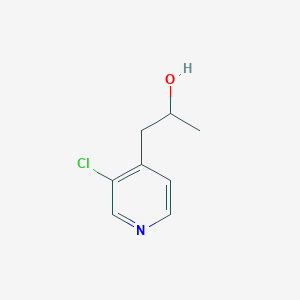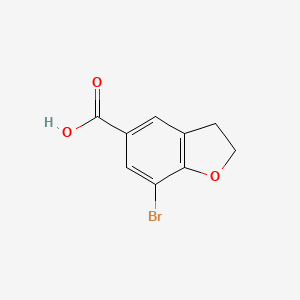
4-(2-Ethylphenyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethylphenyl)but-3-en-2-one is an organic compound with a molecular formula of C12H14O It is a member of the butenone family, characterized by the presence of a butenone backbone with an ethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the use of a Grignard reaction. In this method, ethyl acetoacetate is reacted with phenylmagnesium bromide to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an ether solvent .
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.
化学反応の分析
Types of Reactions: 4-(2-Ethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-(2-Ethylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
作用機序
The mechanism of action of 4-(2-Ethylphenyl)but-3-en-2-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s effects are mediated through hydrogen bonding and van der Waals forces, which influence its binding affinity and specificity .
類似化合物との比較
4-Phenylbut-3-en-2-one: Similar in structure but lacks the ethyl group on the phenyl ring.
4-(4-Methylphenyl)but-3-en-2-one: Contains a methyl group instead of an ethyl group on the phenyl ring
Uniqueness: 4-(2-Ethylphenyl)but-3-en-2-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct biological effects.
特性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
(E)-4-(2-ethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-3-11-6-4-5-7-12(11)9-8-10(2)13/h4-9H,3H2,1-2H3/b9-8+ |
InChIキー |
KMAGAJXFAHGUCF-CMDGGOBGSA-N |
異性体SMILES |
CCC1=CC=CC=C1/C=C/C(=O)C |
正規SMILES |
CCC1=CC=CC=C1C=CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


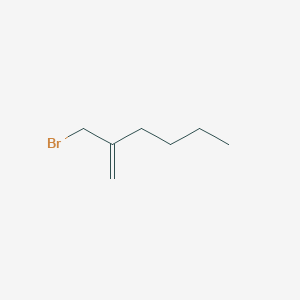
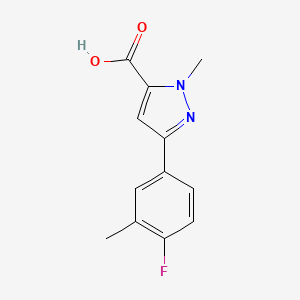
![N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide](/img/structure/B13596392.png)


